molecular formula C₂₇H₂₃NO₈ B1141279 6-(Fluorescein-5-carboxamido)hexanoic acid CAS No. 194661-60-4

6-(Fluorescein-5-carboxamido)hexanoic acid

Cat. No.: B1141279
CAS No.: 194661-60-4
M. Wt: 489.47
InChI Key:
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Description

6-(Fluorescein-5-carboxamido)hexanoic acid is a fluorescein-based fluorescent label used extensively in biochemical and molecular biology research. This compound is known for its high fluorescence efficiency and is often employed in labeling proteins, nucleic acids, and other biomolecules for various analytical applications .

Scientific Research Applications

6-(Fluorescein-5-carboxamido)hexanoic acid is widely used in scientific research due to its excellent fluorescent properties. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluorescein-5-carboxamido)hexanoic acid typically involves the reaction of fluorescein with hexanoic acid through an amide bond formation. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(Fluorescein-5-carboxamido)hexanoic acid primarily undergoes substitution reactions due to the presence of reactive functional groups. It can react with primary amines to form stable amide bonds, making it useful for labeling proteins and other biomolecules .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically labeled biomolecules, such as proteins or nucleic acids, which can be used in various analytical and diagnostic applications .

Comparison with Similar Compounds

6-(Fluorescein-5-carboxamido)hexanoic acid is unique due to its high fluorescence efficiency and stability. Similar compounds include:

These compounds differ in their chemical structures and reactivity, but all serve the purpose of labeling biomolecules for fluorescence-based detection and analysis.

Properties

IUPAC Name

6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO8/c29-16-6-9-20-22(13-16)35-23-14-17(30)7-10-21(23)27(20)19-8-5-15(12-18(19)26(34)36-27)25(33)28-11-3-1-2-4-24(31)32/h5-10,12-14,29-30H,1-4,11H2,(H,28,33)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQBPACVENBWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is 6-(fluorescein-5-carboxamido)hexanoic acid used in these research studies?

A1: this compound is a fluorescent dye commonly used in biological research due to its ability to emit a strong green fluorescence when excited by light. This property makes it valuable for labeling and visualizing biomolecules like proteins and polymers. [, , , ] In these studies, 5-SFX enables researchers to track the location and interactions of their target molecules.

Q2: How is this compound attached to target molecules?

A2: The chemical structure of 5-SFX includes a succinimidyl ester group, which readily reacts with primary amines. This reactivity allows for its conjugation to molecules containing primary amines, such as proteins or polymers with amine functionalities. [, ] This reaction forms a stable amide bond, covalently linking the fluorescent dye to the target.

Q3: Can you give an example of how this compound is used to study specific biological processes?

A3: One study used 5-SFX to label amine-functionalized polymethacrylamides, which are biocompatible polymers. [] By attaching the dye, researchers could track the polymer's location and potentially study its interactions within biological systems. This method allows for the investigation of drug delivery systems and bioconjugation strategies.

Q4: Were there any challenges associated with using this compound in these studies?

A4: One study highlighted that the choice of fluorescent label, including 5-SFX, can significantly influence the aggregation behavior of amyloid beta (Aβ42) oligomers. [] This finding suggests that researchers need to carefully consider the potential impact of 5-SFX on the target molecule's properties and behavior, especially in studies involving protein aggregation.

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